molecular formula C12H16Cl2N2 B2486062 1-(5-chloropentyl)-1H-benzimidazole hydrochloride CAS No. 81326-97-8

1-(5-chloropentyl)-1H-benzimidazole hydrochloride

Cat. No.: B2486062
CAS No.: 81326-97-8
M. Wt: 259.17
InChI Key: YPFOCLHWFRLGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloropentyl)-1H-benzimidazole hydrochloride is a synthetic organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of a chloropentyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropentyl)-1H-benzimidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloropentylamine and benzimidazole.

    Reaction: The 5-chloropentylamine is reacted with benzimidazole under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloropentyl)-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the chloropentyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzimidazole derivatives.

Scientific Research Applications

1-(5-chloropentyl)-1H-benzimidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloropentyl)-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(5-chloropentyl)-1H-pyrazole hydrochloride
  • 1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride

Comparison: 1-(5-chloropentyl)-1H-benzimidazole hydrochloride is unique due to its specific benzimidazole structure, which imparts distinct chemical and biological properties compared to pyrazole and triazole derivatives. The presence of the benzimidazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(5-chloropentyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2.ClH/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15;/h2-3,6-7,10H,1,4-5,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFOCLHWFRLGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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